molecular formula C15H23NO5S2 B12514842 4-Methylbenzenesulfonic acid,prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate

4-Methylbenzenesulfonic acid,prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate

Cat. No.: B12514842
M. Wt: 361.5 g/mol
InChI Key: FBJFDYRGTDWIKF-UHFFFAOYSA-N
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Description

Para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate is a compound that combines the functional groups of para-toluene sulfonate and prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate typically involves the reaction of para-toluene sulfonic acid with prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridinium p-toluenesulfonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the amino and methylsulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H23NO5S2

Molecular Weight

361.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylsulfanylbutanoate

InChI

InChI=1S/C8H15NO2S.C7H8O3S/c1-3-5-11-8(10)7(9)4-6-12-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,7H,1,4-6,9H2,2H3;2-5H,1H3,(H,8,9,10)

InChI Key

FBJFDYRGTDWIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)OCC=C)N

Origin of Product

United States

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